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molecular formula C11H16O2 B8644579 1-(Methoxymethoxy)-3-propylbenzene CAS No. 620971-18-8

1-(Methoxymethoxy)-3-propylbenzene

Cat. No. B8644579
M. Wt: 180.24 g/mol
InChI Key: YHASSLCYQJSLKH-UHFFFAOYSA-N
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Patent
US07906549B2

Procedure details

Methoxymethyl chloride (8.4 mL) and potassium carbonate (30 g) were added to an N,N-dimethylformamide (150 mL) solution of 3-propylphenol (10 g) at room temperature, followed by stirring at 50° C. for one day. The reaction solution was poured into ice water. The insoluble matter was filtered off, and extracted with a hexane-ethyl acetate (1:1) mixed solvent. The organic layer was successively washed with water and brine. The resultant was dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (hexane only to hexane:ethyl acetate=10:1), to thereby obtain the title compound (8.0 g) having the following physical properties.
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3]Cl.C(=O)([O-])[O-].[K+].[K+].[CH2:11]([C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1)[CH2:12][CH3:13]>CN(C)C=O>[CH3:1][O:2][CH2:3][O:20][C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH2:11][CH2:12][CH3:13])[CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.4 mL
Type
reactant
Smiles
COCCl
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
C(CC)C=1C=C(C=CC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 50° C. for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with a hexane-ethyl acetate (1:1)
ADDITION
Type
ADDITION
Details
mixed solvent
WASH
Type
WASH
Details
The organic layer was successively washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane only to hexane

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
COCOC1=CC(=CC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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